molecular formula C8H6N4O4 B1312682 3-Methyl-5,7-dinitro-1H-indazole CAS No. 647853-23-4

3-Methyl-5,7-dinitro-1H-indazole

Cat. No.: B1312682
CAS No.: 647853-23-4
M. Wt: 222.16 g/mol
InChI Key: QDAOOFJLFDRTDZ-UHFFFAOYSA-N
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Description

3-Methyl-5,7-dinitro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of nitro groups at positions 5 and 7, along with a methyl group at position 3, gives this compound unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,7-dinitro-1H-indazole typically involves the nitration of 3-methylindazole. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired positions.

    Starting Material: 3-Methylindazole

    Reagents: Concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄)

    Reaction Conditions: The reaction is usually performed at low temperatures (0-5°C) to control the nitration process and avoid over-nitration or decomposition of the starting material.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety due to the handling of hazardous reagents in a controlled environment.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,7-dinitro-1H-indazole undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Nucleophiles (e.g., amines, thiols), suitable solvents (e.g., dimethylformamide)

    Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions

Major Products

    Reduction: 3-Methyl-5,7-diamino-1H-indazole

    Substitution: Various substituted indazoles depending on the nucleophile used

    Oxidation: 3-Carboxy-5,7-dinitro-1H-indazole

Scientific Research Applications

3-Methyl-5,7-dinitro-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5,7-dinitro-1H-indazole depends on its interaction with biological targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-indazole: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.

    5,7-Dinitro-1H-indazole: Lacks the methyl group, which affects its overall properties and applications.

    3-Methyl-5-nitro-1H-indazole:

Uniqueness

3-Methyl-5,7-dinitro-1H-indazole is unique due to the presence of both nitro groups and a methyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-5,7-dinitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O4/c1-4-6-2-5(11(13)14)3-7(12(15)16)8(6)10-9-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAOOFJLFDRTDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=C(C2=NN1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463389
Record name 3-METHYL-5,7-DINITRO-1H-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647853-23-4
Record name 3-METHYL-5,7-DINITRO-1H-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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